N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE
Description
Properties
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)dibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-19-9-15-14-6-2-3-7-17(14)23-18(15)10-16(19)21-12-13-5-4-8-20-11-13/h2-11,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJZAXXPPBROJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the following steps:
Formation of the Dibenzofuran Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 2-position of the dibenzofuran ring can be done using methanol and a suitable catalyst.
Attachment of the Pyridine Moiety: This step involves the formation of an amine bond between the dibenzofuran derivative and a pyridine derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine nitrogen.
Reduction: Reduction reactions may target the pyridine ring or the dibenzofuran core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N-(3-PYRIDYLMETHYL)AMINE would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzofuran Derivatives
N-(3-NitroDibenzo[b,d]furan-2-yl)Acetamide (CAS 857785-14-9)
- Structure : Features a nitro group at position 3 and an acetamide at position 2 of the dibenzofuran core.
- Key Differences: Unlike the target compound, this derivative lacks the pyridylmethylamine moiety and instead has an electron-withdrawing nitro group, which may reduce solubility and alter reactivity. No biological data are available, but nitro groups are often associated with metabolic stability or toxicity concerns .
N-(2-MethoxyDibenzo[b,d]furan-3-yl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Sulfanyl}Acetamide
- Structure: Shares the 2-methoxydibenzo[b,d]furan core but replaces the pyridylmethylamine with a sulfanyl-acetamide linked to a quinazolinone group.
- The absence of the pyridyl group may reduce binding to nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology .
Pyridylmethylamine-Containing Compounds
CB-30865 (Nicotinamide Phosphoribosyltransferase Inhibitor)
- Structure: Contains a 3-pyridylmethylbenzamide group attached to a quinazolinone core.
- Comparison: Both CB-30865 and the target compound utilize a 3-pyridylmethyl group, which is critical for NAMPT inhibition. However, the dibenzofuran core in the target compound may offer improved aromatic stacking interactions compared to CB-30865’s quinazolinone .
N-(3-Pyridylmethyl) Chitosan Derivatives
- Structure : Quaternary ammonium salts of chitosan functionalized with 3-pyridylmethyl groups.
- Activity : These derivatives exhibit enhanced antioxidant and antifungal activity compared to analogs with 2- or 4-pyridyl substitutions. This suggests that the 3-pyridyl position optimizes charge distribution and hydrogen bonding, a feature that may benefit the target compound’s bioactivity .
Furan- and Thiazolo-Pyrimidine Derivatives
(2Z)-2-(Substitutedbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a,b)
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Role of 3-Pyridylmethyl Group : The 3-pyridyl position enhances bioactivity in multiple contexts, including enzyme inhibition (e.g., NAMPT) and antioxidant activity. This group likely contributes to charge transfer and π-π interactions in the target compound .
- Methoxy vs. Nitro Substituents : Methoxy groups improve solubility and electron-donating properties, whereas nitro groups may confer metabolic stability but increase toxicity risks .
Biological Activity
N-(2-Methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,d]furan moiety with a methoxy group and a pyridylmethyl substituent. Its structural formula can be represented as follows:
Key Characteristics
- Molecular Weight : 284.32 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under normal laboratory conditions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It can modulate the activity of specific receptors, potentially influencing signaling pathways related to cell growth and survival.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance:
- Case Study 1 : A study demonstrated that this compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 µM .
- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Case Study 2 : In vitro tests revealed that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Mechanism : The antimicrobial activity is thought to arise from the disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Preliminary research suggests neuroprotective properties:
- Case Study 3 : Animal models have shown that the compound can protect against neurodegeneration induced by oxidative stress, potentially through antioxidant mechanisms .
Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-(2-methoxydibenzo[b,d]furan-3-yl)-N-(3-pyridylmethyl)amine, and how can purity be validated?
- Methodological Answer : Synthesis likely involves nucleophilic substitution or reductive amination between dibenzofuran and pyridylmethyl precursors. A base (e.g., NaOH or K₂CO₃) in aprotic solvents (e.g., dichloromethane) facilitates the reaction . Post-synthesis, purity should be validated via:
- HPLC to quantify impurities.
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on methoxy (-OCH₃) and pyridyl proton signals .
- Mass spectrometry for molecular ion ([M+H]⁺) verification .
Q. Which analytical techniques are critical for characterizing crystallinity and polymorphism in this compound?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases by comparing experimental diffraction patterns to known polymorphs. Sharp peaks indicate crystalline domains, while broad peaks suggest amorphous content .
- Single-Crystal X-ray Analysis : Resolves molecular conformation, hydrogen bonding (e.g., O–H⋯N interactions), and π-stacking arrangements, which influence stability and bioactivity .
- Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., melting points) to differentiate polymorphs .
Advanced Research Questions
Q. How does polymorphism affect the biological activity of this compound?
- Methodological Answer : Polymorphs exhibit distinct bioactivities due to variations in crystal packing. For example:
- α-form : Higher analgesic activity in murine models (e.g., 55% reduction in acetic acid-induced writhing at 20 mg/kg) due to optimized hydrogen-bond networks and π-stacking, enhancing receptor binding .
- β-form : Lower activity (∼25% reduction) attributed to disordered crystal phases or weaker intermolecular interactions .
- Experimental Design : Compare polymorph efficacy using standardized in vivo models (e.g., "writhing test") with rigorous statistical analysis (Student’s t-test) .
Q. What molecular interactions drive the compound’s bioactivity, and how can they be modulated?
- Methodological Answer :
- Key Interactions :
- Hydrogen bonds : Between the methoxy group and target residues (e.g., O–H⋯N in triclinic polymorphs) .
- π-Stacking : Pyridyl and dibenzofuran moieties interact with aromatic residues in enzyme active sites .
- Modulation Strategies :
- Introduce electron-withdrawing substituents (e.g., -NO₂) on the pyridine ring to enhance π-acidity and stacking efficiency.
- Adjust solvent polarity during crystallization to favor specific hydrogen-bond networks .
Q. How can synthetic conditions be optimized to control polymorph formation?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) favor metastable α-forms, while higher temperatures (25°C) promote stable β-forms .
- Solvent Choice : Polar solvents (e.g., ethanol) induce triclinic phases with higher bioactivity, while non-polar solvents (e.g., toluene) yield less active forms .
- Seeding : Add α-form crystals to nucleation stages to direct crystallization .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodological Answer :
- Oral Administration : Administer as a Tween-80-stabilized aqueous suspension (20 mg/kg) to mice, followed by plasma sampling via LC-MS to measure bioavailability .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., CNS) .
Data Contradiction Analysis
- Conflict : reports significant analgesic differences between α- and β-forms, while attributes this to quantitative phase composition rather than qualitative structural differences.
- Resolution : Perform synchrotron XRPD to quantify phase ratios in mixed polymorph samples. Correlate phase abundance (via Rietveld refinement) with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
